REACTION_SMILES
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[CH3:1][c:2]1[n:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[Cl:21][CH2:22][Cl:23].[OH:10][O:11][C:12]([c:13]1[cH:14][c:15]([Cl:16])[cH:17][cH:18][cH:19]1)=[O:20]>>[CH3:1][c:2]1[n+:3]([O-:10])[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C#N)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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Cc1ccc(C#N)c[n+]1[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |